molecular formula C8H14ClF2NO2 B2891764 Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride CAS No. 2260937-13-9

Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride

Cat. No.: B2891764
CAS No.: 2260937-13-9
M. Wt: 229.65
InChI Key: HOPHUPZJUNNHAK-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C8H13F2NO2·HCl. It is a piperidine derivative, which is a class of compounds known for their diverse applications in medicinal chemistry and organic synthesis . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride typically involves the reaction of piperidine derivatives with difluoromethylating agents. One common method includes the use of methyl 4-piperidinecarboxylate as a starting material, which undergoes difluoromethylation under controlled conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process may also involve purification steps like crystallization and recrystallization to obtain the hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized piperidine derivatives .

Scientific Research Applications

Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The piperidine ring structure allows for versatile interactions with various biological targets, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

  • Methyl piperidine-4-carboxylate
  • Difluoromethyl piperidine derivatives
  • Piperidine-4-carboxylate esters

Comparison: Compared to similar compounds, Methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance metabolic stability and binding affinity, making the compound more effective in its applications .

Properties

IUPAC Name

methyl 4-(difluoromethyl)piperidine-4-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F2NO2.ClH/c1-13-7(12)8(6(9)10)2-4-11-5-3-8;/h6,11H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPHUPZJUNNHAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNCC1)C(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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